

A Comparative Guide to Inter-Laboratory Promethazine Analysis Methods

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the quantification of Promethazine. The information is compiled from a range of validated studies to assist researchers and professionals in selecting the most appropriate method for their specific application, be it in pharmaceutical formulations, biological matrices, or forensic analysis.

Promethazine, a first-generation antihistamine with sedative and antiemetic properties, is widely used in clinical settings.[1] Accurate and precise quantification is crucial for pharmacokinetic studies, quality control of pharmaceutical products, and toxicological assessments. A variety of analytical techniques have been developed and validated for this purpose, each with its own set of advantages and limitations.

Commonly Employed Analytical Techniques

The most frequently utilized methods for Promethazine analysis include High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors, Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectrophotometric methods.[2] The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

Quantitative Data Summary







The following table summarizes the performance characteristics of different analytical methods for Promethazine analysis as reported in various studies. This allows for a direct comparison of key validation parameters.



Method	Matrix	Linearit y Range	LOD	LOQ	Accurac y (%)	Precisio n (%RSD)	Recover y (%)
RP- UPLC	Active Pharmac eutical Ingredien t	80-120% of nominal	-	-	-	0.24 - 0.52	-
HPLC- UV	Pharmac eutical Formulati ons	-	0.04 μg/mL	0.07 μg/mL	100.06 - 100.08	0.29 - 0.36	-
HPLC- UV	Hot-Melt Extruded Films and Tablets	-	-	-	-	-	-
LC-MS	Human Plasma and Urine	1.00 - 100.00 ng/mL	-	1.00 ng/mL	>97	<10	>97
LC- MS/MS	Swine Edible Tissues	0.1 - 50 μg/kg	0.05 μg/kg	0.1 μg/kg	-	1.8 - 11	77 - 111
LC- MS/MS	Rat Plasma	0.5 - 200 ng/mL	-	0.5 ng/mL	Within ±15%	Within ±15%	-
GC-MS	Prometh azine API and Formulati ons	0 - 3.8 ppm	0.075 ppm	0.025 ppm	85 - 89	5.68 - 5.89	-
Spectrop hotometr	Pure and Pharmac	5.0 - 100.0	3.0 μg/mL	-	-	-	-



У	eutical Dosage Forms	μg/mL					
Spectrop hotometr y	Pure Form and Pharmac eutical Preparati ons	2 - 28 μg/mL	-	-	-	0.8553 - 1.2671	99.88 - 100.34
Electroch emical Sensor	'Purple Drank', Pharmac euticals, Saliva	0.5 - 100 μmol/L	0.13 μmol/L	-	-	-	-

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the table.

Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)

- Objective: To develop a simple, reliable, and cost-effective method for the quantitative analysis of Promethazine Hydrochloride in active pharmaceutical ingredients.[3]
- Instrumentation: Ultra-Performance Liquid Chromatography system with a Photo Diode Array (PDA) or UV detector.[3]
- Chromatographic Conditions:
 - Column: BEH C18 symmetry shield (50 mm x 2.1 mm, 1.7 μm).[3]
 - Mobile Phase: A mixture of 3.4% KH2PO4 solution in water (pH 7.0, adjusted with dilute KOH), acetonitrile, and methanol in a ratio of 40:40:20.[3]
 - Flow Rate: 0.6 mL/min.[3]



- Detection Wavelength: 254 nm.[3]
- Run Time: 3 minutes.[3]
- Validation: The method was validated according to ICH guidelines, demonstrating good linearity, precision, and robustness.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

- Objective: To develop a validated method for the separation and determination of Promethazine enantiomers in pharmaceutical formulations.[4]
- Instrumentation: HPLC system with a UV detector.[4]
- Chromatographic Conditions:
 - Column: Vancomycin Chirobiotic V column (250 x 4.6 mm).[4]
 - Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (100:0.1:0.1% by volume).[4]
 - Flow Rate: 1 mL/min.[4]
 - Column Temperature: 20°C.[4]
 - Detection Wavelength: 254 nm.[4]
- Internal Standard: Acetyl salicylic acid (Aspirin).[4]
- Validation: The method showed good linearity (r > 0.999), with LOD and LOQ of 0.04 μ g/mL and 0.07 μ g/mL, respectively.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

 Objective: To establish and validate a method for the determination of Promethazine and its metabolites in swine edible tissues.[5]



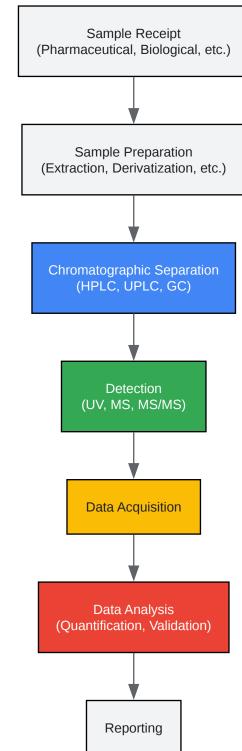
- Sample Preparation: Tissues were extracted with 0.1% formic acid-acetonitrile and purified with acetonitrile-saturated n-hexane. The extract was then concentrated and re-dissolved.[5]
- Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.[5]
- Chromatographic Conditions:
 - Column: Waters Symmetry C18 (100 mm × 2.1 mm i.d., 3.5 μm).[5]
 - Mobile Phase: A gradient of 0.1% formic acid—water and acetonitrile.[5]
- Mass Spectrometry: Operated in positive ion mode (ESI+) using multiple reaction monitoring (MRM).[5]
- Validation: The method demonstrated good linearity, with LOQs of 0.1 µg/kg for Promethazine and its sulfoxide metabolite, and 0.5 µg/kg for monodesmethyl-promethazine in most tissues.[5]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of Promethazine, from sample reception to final data analysis.



General Workflow for Promethazine Analysis



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Caption: A generalized workflow for Promethazine analysis.



This guide serves as a starting point for researchers to compare and select the most suitable analytical method for Promethazine quantification. For detailed protocols and specific applications, it is recommended to consult the original research articles.

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